Product packaging for 4-Methylene-L-glutamic acid(Cat. No.:CAS No. 16804-57-2)

4-Methylene-L-glutamic acid

Cat. No.: B1218848
CAS No.: 16804-57-2
M. Wt: 159.14 g/mol
InChI Key: RCCMXKJGURLWPB-BYPYZUCNSA-N
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Description

4-Methylene-L-glutamic acid (CAS 16804-57-2) is a synthetic glutamate analogue of significant interest in pharmacological and neurological research. Its primary research value lies in its contrasting, subtype-specific actions on excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2, which are crucial for regulating synaptic glutamate levels . Studies on cloned human transporters have demonstrated that this compound acts as a substrate for EAAT1 but functions as a potent, non-substrate blocker of glutamate transport by EAAT2, with a Kb of 39 µM . This distinct mechanism of action makes it a valuable chemical tool for dissecting the functional roles of different glutamate transporter subtypes in experimental models, helping to elucidate their individual contributions to glutamate homeostasis and signaling . The compound's structure, with a methylene group at the 4-position of the carbon backbone, is a key determinant of its unique pharmacological profile, highlighting the importance of steric bulk and group orientation in transporter binding and function . The molecular formula of this compound is C6H9NO4, with a molecular weight of 159.14 g/mol . A patented synthesis process for this L-amino acid and its analogs is available, which involves derivatization from a precursor like 5-oxo-L-proline . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1218848 4-Methylene-L-glutamic acid CAS No. 16804-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16804-57-2

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-2-amino-4-methylidenepentanedioic acid

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

RCCMXKJGURLWPB-BYPYZUCNSA-N

SMILES

C=C(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Natural Occurrence and Biological Distribution

Identification in Plant Species

The presence of 4-Methylene-L-glutamic acid has been confirmed in a diverse range of plants, from bulbous monocots to leguminous trees.

This compound has been reported as a constituent of the Madonna lily, Lilium candidum. nih.govnih.gov This plant is known to contain a variety of bioactive compounds, including numerous amino acids. mdpi.com The identification of this specific non-proteinogenic amino acid adds to the complex phytochemical profile of the Lilium genus. nih.gov

The compound was notably isolated from the peanut plant, Arachis hypogaea. Research indicates that while this compound and its corresponding amide, 4-methyleneglutamine, are not found in ungerminated peanut seeds, they are formed shortly after germination begins. nih.govnih.gov While the acid itself is found in variable, low concentrations in the leaves and stems, its amide, 4-methyleneglutamine, becomes the principal carrier of nitrogen in the xylem sap of mature plants. nih.govnih.gov The detection and isolation of this compound and its amide were first made possible through the use of paper chromatography.

This compound has been reported in the African tree species Brachystegia spiciformis. This tree is a dominant species in the Miombo woodlands of southern Africa. plos.orgacs.orgnih.gov The presence of this compound is noted alongside other non-proteinogenic amino acids in the seeds of plants from the Brachystegia genus. wikipedia.org

Detection in Aquatic Organisms

The distribution of this compound is not limited to the plant kingdom; it has also been identified in aquatic microcrustaceans.

The water flea, Daphnia pulex, has been reported to contain this compound. nih.govnih.gov Daphnia are key organisms in freshwater aquatic food webs, and their physiology and reproduction can be significantly influenced by the availability of specific amino acids in their diet. plos.orgresearchgate.net

Ecological and Evolutionary Implications of Distribution

The sporadic distribution of this compound across evolutionarily distant species such as lilies, peanuts, tropical trees, and crustaceans suggests diverse and significant ecological roles. Non-proteinogenic amino acids (NPAAs) in plants often function in chemical defense against herbivores and pathogens or as specialized molecules for nitrogen storage and transport. acs.orgfrontiersin.org

In the case of Arachis hypogaea, the compound's derivative, 4-methyleneglutamine, serves as the primary nitrogen transport molecule, highlighting a crucial role in primary metabolism. nih.govnih.gov More broadly, glutamic acid has been shown to reshape plant microbiomes, enhancing protection against pathogens. nih.gov The presence of this compound could potentially contribute to such defensive mechanisms. Its known activity as a depolarizing agent in the rat spinal cord suggests potential neuroactivity, a common feature of defensive compounds aimed at deterring herbivores. google.com

In Daphnia, while the specific role of this compound is not defined, the availability of certain dietary amino acids is known to be a critical factor that can influence life-history strategies, such as the switch between producing immediately hatching eggs and dormant resting eggs. plos.orgresearchgate.net Other NPAAs have been shown to be toxic to Daphnia. nih.govoup.com The presence of this compound in Daphnia could imply a role in its metabolism or physiology, possibly acquired through its diet, which could have wider implications for aquatic food web dynamics.

The existence of this compound in such varied organisms points towards either convergent evolution to fulfill a specific, advantageous function (e.g., defense, nitrogen metabolism) or a more fundamental biochemical role that has been maintained in disparate evolutionary lineages.

Data Tables

Table 1: Documented Occurrence of this compound

Organism Kingdom Phylum/Division Common Name Reference(s)
Lilium candidum Plantae Tracheophyta Madonna Lily nih.gov, nih.gov, nih.gov
Arachis hypogaea Plantae Tracheophyta Peanut nih.gov, nih.gov
Brachystegia spiciformis Plantae Tracheophyta Zebrawood plos.org, wikipedia.org
Daphnia pulex Animalia Arthropoda Water Flea nih.gov, nih.gov

Biosynthetic Pathways and Metabolic Roles

Enzymatic Formation of 4-Methylene-L-glutamic Acid

The production of this compound is primarily achieved through the enzymatic hydrolysis of 4-Methylene-L-glutamine or through a reversible ligation reaction.

The enzyme 4-methyleneglutaminase (EC 3.5.1.67) catalyzes the hydrolysis of 4-methylene-L-glutamine to yield 4-methylene-L-glutamate and ammonia (B1221849). creative-enzymes.comqmul.ac.ukwikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. creative-enzymes.comwikipedia.org The systematic name for this enzyme is 4-methylene-L-glutamine amidohydrolase. creative-enzymes.comqmul.ac.uk This reaction is a key step in the breakdown of 4-methylene-L-glutamine. qmul.ac.ukwikipedia.org Research has identified this enzyme in the leaves of the peanut plant (Arachis hypogaea). qmul.ac.ukgenome.jp

Reaction Catalyzed by 4-Methyleneglutaminase:

4-methylene-L-glutamine + H₂O → 4-methylene-L-glutamate + NH₃ qmul.ac.uk

This compound can be converted to 4-methylene-L-glutamine through the action of 4-methyleneglutamate—ammonia ligase (EC 6.3.1.7), also known as 4-methyleneglutamine synthetase. wikipedia.orgqmul.ac.uk This enzyme facilitates the formation of an amide bond, linking ammonia to 4-methylene-L-glutamate in an ATP-dependent reaction. wikipedia.orgqmul.ac.uk The reaction is reversible and produces AMP and diphosphate (B83284) as byproducts. wikipedia.orgqmul.ac.uk While ammonia is the primary substrate, glutamine can also serve as an amino group donor, although the reaction proceeds more slowly. qmul.ac.ukenzyme-database.org This enzyme has been identified in germinating peanuts. qmul.ac.ukenzyme-database.org

Reaction Catalyzed by 4-Methyleneglutamate—Ammonia Ligase:

ATP + 4-methylene-L-glutamate + NH₃ ⇌ AMP + diphosphate + 4-methylene-L-glutamine wikipedia.orgqmul.ac.uk

Integration within Specific Metabolic Networks

The metabolism of this compound is a component of a more specialized metabolic pathway.

Both 4-methyleneglutaminase and 4-methyleneglutamate—ammonia ligase are recognized as participating in the C5-branched dibasic acid metabolism pathway. creative-enzymes.comwikipedia.orggenome.jpwikipedia.org This pathway involves a series of reactions that process carbon compounds with a five-carbon backbone, highlighting the specific metabolic niche of this compound and its related compounds. kegg.jp

Precursor Relationships within Amino Acid Metabolism

While this compound is a non-proteinogenic amino acid, its core structure is related to the central amino acid, L-glutamic acid. L-glutamic acid is a pivotal molecule in general amino acid metabolism, acting as a precursor for the synthesis of various other amino acids through transamination reactions. wikipedia.orgnih.gov In these reactions, the amino group of glutamate (B1630785) is transferred to an α-keto acid, forming a new amino acid and α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgnih.gov This central role of glutamate in nitrogen transfer underscores its importance in the broader context of amino acid biosynthesis. nih.govvt.edu Although direct precursor relationships for the methylene (B1212753) group of this compound are highly specific, its glutamic acid backbone situates it within the larger family of amino acid metabolism.

Interactive Data Tables

Enzyme Details: 4-Methyleneglutaminase (EC 3.5.1.67)

PropertyValue
Systematic Name 4-methylene-L-glutamine amidohydrolase creative-enzymes.comqmul.ac.uk
Reaction 4-methylene-L-glutamine + H₂O → 4-methylene-L-glutamate + NH₃ qmul.ac.ukwikipedia.org
Enzyme Class Hydrolase creative-enzymes.comwikipedia.org
Metabolic Pathway C5-Branched dibasic acid metabolism creative-enzymes.comwikipedia.orggenome.jp
Source Organism Arachis hypogaea (peanut) qmul.ac.ukgenome.jp

Enzyme Details: 4-Methyleneglutamate—Ammonia Ligase (EC 6.3.1.7)

PropertyValue
Systematic Name 4-methylene-L-glutamate:ammonia ligase (AMP-forming) wikipedia.orgqmul.ac.uk
Reaction ATP + 4-methylene-L-glutamate + NH₃ ⇌ AMP + diphosphate + 4-methylene-L-glutamine wikipedia.orgqmul.ac.uk
Enzyme Class Ligase wikipedia.org
Metabolic Pathway C5-Branched dibasic acid metabolism wikipedia.org
Source Organism Germinating peanuts qmul.ac.ukenzyme-database.org

Enzymology and Biochemical Mechanisms

Characterization of Enzymes Interacting with 4-Methylene-L-glutamic Acid

Research has identified several enzymes that directly produce or are modulated by this compound. These interactions are crucial for understanding its physiological role.

The specificity of an enzyme for its substrate is a fundamental property defining its biological function. uoanbar.edu.iqresearchgate.net In the context of this compound, enzymes exhibit distinct substrate requirements and catalytic activities.

One key enzyme is 4-methyleneglutaminase (EC 3.5.1.67) , which directly produces this compound. This enzyme belongs to the hydrolase family and catalyzes the deamidation of 4-methylene-L-glutamine in the presence of water to yield 4-methylene-L-glutamate and ammonia (B1221849). wikipedia.org This reaction is a critical step in C5-branched dibasic acid metabolism. wikipedia.org

Another significant interaction involves the vesicular glutamate (B1630785) translocator . This protein is responsible for loading glutamate into presynaptic vesicles. Studies on bovine cerebral cortex have shown that this compound can act as an alternate substrate for this transporter, being taken up into vesicles in an ATP-dependent manner. nih.gov However, the translocator demonstrates stringent structural requirements, showing a higher affinity for other glutamate analogs like trans-1-aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) and erythro-4-methyl-L-glutamic acid. nih.gov

While not a direct substrate, the activity of glutamic oxalacetic aminotransferase (GOT) on related compounds suggests a degree of flexibility. GOT can utilize analogs such as 4-methyl- and 4-ethyl-2-ketoglutaric acids as substrates for transamination, producing the corresponding 4-substituted L-glutamic acids. acs.org This indicates that enzymes in glutamate metabolism may accommodate modifications at the 4-position of the carbon backbone.

Enzyme/TransporterEC NumberSubstrate(s)Product(s)Biological Role
4-Methyleneglutaminase3.5.1.674-Methylene-L-glutamine, H₂OThis compound, NH₃Biosynthesis, C5-branched dibasic acid metabolism wikipedia.org
Vesicular Glutamate TranslocatorN/AThis compound (alternate substrate)Vesicular this compoundVesicular uptake, modulation of glutamatergic signaling nih.gov

The kinetics and mechanisms of these enzymatic interactions provide quantitative insights into the role of this compound.

The reaction catalyzed by 4-methyleneglutaminase is a hydrolysis, specifically the cleavage of a carbon-nitrogen bond in a linear amide. wikipedia.org The systematic name for this enzyme is 4-methylene-L-glutamine amidohydrolase. wikipedia.org

For the vesicular glutamate translocator , this compound acts as a competitive inhibitor of glutamate uptake. nih.gov This competitive mechanism implies that it binds to the same active site as glutamate. Kinetic studies have determined its inhibitory constant (Ki) to be approximately 3 mM, classifying it as a moderately potent inhibitor. nih.gov The subsequent ATP-dependent uptake confirms it as a transportable substrate, not just a simple blocker. nih.gov

Enzyme/TransporterInteracting CompoundKinetic ParameterValueMechanism
Vesicular Glutamate TranslocatorThis compoundKi~3 mMCompetitive Inhibition of Glutamate Uptake nih.gov

Modulation of Cellular Enzymatic Activities

Beyond being a substrate, this compound can modulate the activity of enzymes, often through inhibitory actions.

The most clearly documented inhibitory role of this compound is on the vesicular glutamate translocator . nih.gov By competing with glutamate for uptake into synaptic vesicles, it has the potential to modulate the amount of neurotransmitter released during synaptic transmission. nih.gov This suggests a role in moderating glutamate-based excitation in the nervous system. nih.govnih.gov The structural requirements for this interaction are distinct from those of plasma membrane glutamate transporters and postsynaptic metabotropic glutamate receptors, highlighting the specificity of its action on the vesicular transporter. nih.gov

Interactions with Metabolic Pathways Beyond Direct Synthesis

This compound intersects with several key metabolic networks, primarily due to its structural analogy with L-glutamate.

Its formation is an integral part of C5-branched dibasic acid metabolism , a pathway involving amino acids with branched, five-carbon skeletons. wikipedia.org

Furthermore, its interaction with the vesicular glutamate transporter firmly places it within the sphere of neurotransmitter metabolism . nih.gov Glutamate is the principal excitatory neurotransmitter in the vertebrate central nervous system, and its metabolism is tightly regulated. wikipedia.orgnih.gov Glutamate serves as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through the action of glutamate decarboxylase (GAD). wikipedia.orgnih.gov By influencing vesicular glutamate loading, this compound could indirectly affect the balance of excitatory and inhibitory signaling.

The compound is also linked to general amino acid and nitrogen metabolism . Glutamate is a central hub in these processes, participating in transamination reactions that transfer amino groups between amino acids and α-keto acids, a process catalyzed by transaminases. wikipedia.org This connects amino acid degradation to the citric acid cycle via the interconversion of glutamate and α-ketoglutarate. wikipedia.org While direct participation of this compound in these transamination reactions is not fully detailed, the ability of related enzymes to process 4-substituted analogs suggests a potential for interaction or interference. acs.org

Biological Functions and Physiological Significance in Organisms

Contributions to Organismal Metabolism and Homeostasis

4-Methylene-L-glutamic acid is a naturally occurring compound found in various organisms, including the water flea Daphnia pulex and plants like the Madonna lily (Lilium candidum) and the peanut (Arachis hypogaea). nih.gov Its primary role in metabolism is intrinsically linked to nitrogen transport and homeostasis.

The compound is a key product of the enzyme 4-methyleneglutaminase (EC 3.5.1.67). wikipedia.orgcreative-enzymes.comcreative-enzymes.com This enzyme catalyzes the hydrolysis of 4-methylene-L-glutamine to produce 4-methylene-L-glutamate and ammonia (B1221849). expasy.orgqmul.ac.uk This reaction is a part of the C5-branched dibasic acid metabolism. wikipedia.org The release of an ammonium (B1175870) ion from its precursor amide highlights its significance in nitrogen metabolism, a fundamental process for all life. nih.govwikipedia.org

In peanut plants (Arachis hypogaea), this metabolic function is particularly well-documented. Studies have shown that while absent in ungerminated seeds, both this compound and its amide, 4-methyleneglutamine, form soon after germination. nih.gov The amide, 4-methyleneglutamine, becomes the principal carrier of nitrogen in the xylem sap, transporting nitrogen from the roots to other parts of the plant. nih.gov Upon reaching the leaves, 4-methyleneglutaminase, which is highly localized in the leaf's soluble fraction, converts the amide into this compound, releasing ammonia for use in other metabolic processes. nih.govnih.gov This pathway demonstrates a specialized mechanism for nitrogen mobilization and storage, crucial for the organism's growth and the maintenance of metabolic balance.

Neurobiological Activity in Model Systems

As an analogue of L-glutamic acid, the principal excitatory neurotransmitter in the vertebrate central nervous system, this compound exhibits notable neurobiological activity. wikipedia.orgacnp.org Its effects have been contextualized through research on its own properties and those of related methylglutamic acid compounds.

L-glutamate and its synthetic analogues are well-known to cause excitation in the central nervous system by depolarizing neuronal membranes. nih.gov In preparations of cultured spinal cord neurons from foetal mice, L-glutamate and analogues such as N-methyl-D-aspartate (NMDA) produce a primary depolarizing effect. nih.govmdpi.com This depolarization can trigger regenerative potentials, indicating a significant excitatory action. nih.gov Glutamate (B1630785) receptors, including AMPA and kainate subtypes, are well-represented in spinal cord motor neurons and mediate these excitatory signals. acnp.org

While this compound is classified as a neuroexcitatory amino acid, specific studies detailing its direct depolarizing effects on rodent spinal cord preparations are not extensively available in the current body of literature. nih.gov However, given its structural similarity to L-glutamate and its demonstrated activity at glutamate receptors, it is expected to contribute to neuronal excitation.

Research into the pharmacology of this compound and its isomers has revealed a complex interaction with various glutamate receptors. Unlike the broad agonism of L-glutamate, these substituted analogues often display selectivity for specific receptor subtypes, making them valuable tools for neuroscience research. nih.govresearchgate.net

One study identified (2S)-4-methyleneglutamic acid as being active at NMDA receptors. nih.gov Another report suggested that its primary action is on metabotropic glutamate receptors (mGluRs). nih.gov Adding to the complexity, the compound has also been shown to be a moderate inhibitor of the vesicular glutamate transporter, which packages glutamate into synaptic vesicles for release. nih.gov

The activity of related methylglutamic acid isomers provides critical context for how a small structural change can alter receptor affinity and efficacy. For example, (2S,4S)-4-methylglutamic acid is a potent agonist at the mGluR1 metabotropic receptor, whereas the (2S,4R) isomer shows high selectivity for the kainate subtype of ionotropic glutamate receptors. nih.gov This demonstrates that the stereochemistry at the 4-position of the glutamate molecule is a key determinant of its pharmacological profile.

CompoundReceptor TargetObserved ActivityReference
(2S)-4-Methylene-L-glutamic acidNMDA ReceptorsActive nih.gov
L-4-Methylene-L-glutamic acidMetabotropic Glutamate ReceptorsPrimary Agonist nih.gov
(2S,4S)-4-Methylglutamic acidmGluR1α / Kainate ReceptorsAgonist nih.govtocris.com
(2S,4R)-4-Methylglutamic acidKainate ReceptorsSelective Agonist nih.gov
This compoundVesicular Glutamate TranslocatorModerate Inhibitor nih.gov

Influence on Plant Physiological Processes

In the plant kingdom, L-glutamate is a central molecule involved in primary metabolism, growth, and stress responses. mdpi.comfrontiersin.org this compound, as a key derivative, plays a specific and significant role in these processes, particularly in the species where it is synthesized.

The presence and metabolism of this compound are closely tied to plant development, especially during early growth stages. In peanut seedlings, the compound and its amide precursor appear shortly after germination, coinciding with the mobilization of stored nutrients. nih.gov The primary function identified is its role in the nitrogen economy of the plant. Its precursor, 4-methyleneglutamine, serves as the main long-distance transport molecule for nitrogen within the xylem. nih.gov

The subsequent conversion to this compound in the leaves makes nitrogen available for the synthesis of other amino acids, proteins, and essential compounds like chlorophyll, which is fundamental for photosynthesis. nih.govmdpi.com This specialized metabolic pathway underscores its importance in supporting the rapid growth and development of the plant.

Plants respond to abiotic stresses such as drought, salinity, and extreme temperatures by adjusting their metabolism, often involving the accumulation of specific amino acids. mdpi.comnichino.uk L-glutamic acid is a critical precursor for the synthesis of major stress-related molecules, including proline and gamma-aminobutyric acid (GABA), which act as osmoprotectants and signaling molecules. mdpi.comnih.gov Exogenous application of L-glutamic acid has been shown to enhance plant resistance to weather-related stress. nichino.uk

Exploration of Specific Bioactivity in Non-Human Biological Models

The bioactivity of this compound has been investigated in various non-human biological models, revealing its physiological roles in plants and its pharmacological activity at key receptors in animal systems. Research has primarily focused on its natural occurrence and metabolic function in certain plants and its interaction with glutamate receptors.

Activity in Plant Models

Detailed studies in the peanut plant (Arachis hypogaea) have elucidated the metabolic significance of this compound. While absent in ungerminated seeds, it is synthesized shortly after germination begins. oup.comnih.gov However, its concentration in the plant remains relatively low. nih.gov Its corresponding amide, 4-methyleneglutamine, is found in much higher concentrations and serves as the principal molecule for nitrogen transport within the xylem sap, constituting a significant portion of the total soluble nitrogen. oup.comnih.gov In mature peanut plants, this compound is detected in variable amounts within the leaves and stems. nih.gov

Enzymatic studies have shown that glutamine synthetase from germinating peanuts can utilize this compound as a substrate to form 4-methyleneglutamine. oup.com However, the enzyme's efficiency for this reaction is notably lower than for its primary substrate, L-glutamic acid. The Michaelis constant (K_m) for this compound is approximately 10-fold higher, and the maximum reaction velocity (V_max) is only about one-fourth of that observed with L-glutamic acid, suggesting this pathway may not be sufficient to account for all 4-methyleneglutamine synthesis. oup.com

Table 1: Occurrence and Dynamics of this compound in Peanut Plants (Arachis hypogaea)

Plant Stage/PartPresence/Concentration of this compoundRelated Findings
Ungerminated SeedNot detected oup.comnih.govIts amide, 4-methyleneglutamine, is also absent. oup.comnih.gov
Germinating SeedlingAppears shortly after germination oup.comnih.govAppears slightly before 4-methyleneglutamine. nih.gov
Mature Plant (Leaves & Stems)Present in highly variable amounts nih.govIts amide, 4-methyleneglutamine, is the main nitrogen carrier in xylem. nih.gov
Mature Plant (Developing Pods)Not detected nih.gov-

Activity at Glutamate Receptors

The structural similarity of this compound to the neurotransmitter L-glutamic acid has prompted investigations into its pharmacological activity at glutamate receptors. While L-glutamate is a key neurotransmitter in both vertebrate and invertebrate nervous systems, studies on this compound have provided specific insights using non-human mammalian models. annualreviews.orgwikipedia.org

A significant study explored the molecular pharmacology of (S)-4-methyleneglutamic acid (the L-isomer) using rat brain tissue preparations. The research demonstrated that the compound exhibits high, though not selective, affinity for several types of ionotropic and metabotropic glutamate receptors. nih.gov It was found to interact with AMPA ((RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid), kainic acid, and NMDA (N-methyl-D-aspartate) receptors, as well as metabotropic glutamate receptor subtypes mGlu1α and mGlu2. nih.gov This broad-spectrum activity indicates that this compound can act as a potent, non-selective agonist at these crucial synaptic receptors.

Table 2: Pharmacological Profile of (S)-4-Methylene-L-glutamic acid at Rat Brain Glutamate Receptors

Receptor TypeActivity/AffinitySpecificity
AMPA ReceptorsHigh Affinity nih.govNon-selective nih.gov
Kainic Acid ReceptorsHigh Affinity nih.govNon-selective nih.gov
NMDA ReceptorsHigh Affinity nih.govNon-selective nih.gov
Metabotropic Receptors (mGlu1α, mGlu2)High Affinity nih.govNon-selective nih.gov

While L-glutamate is the established excitatory transmitter at many arthropod neuromuscular junctions, specific bioactivity data for this compound in insect models is not extensively documented. annualreviews.orguky.edu General studies on insect glutamate receptors have tested a variety of other synthetic and natural glutamate analogs, but this compound has not been a primary focus in these investigations. researchgate.netbiologists.com The compound has also been reported to be present in the crustacean Daphnia pulex, though specific functional studies in this organism are lacking. nih.gov

Advanced Synthetic Methodologies for Research Applications

Stereoselective Chemical Synthesis Routes

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of 4-methylene-L-glutamic acid. Therefore, synthetic methods that control this arrangement are of paramount importance.

Synthesis from L-Pyroglutamic Acid Derivatives

A common and effective strategy for synthesizing this compound involves using L-pyroglutamic acid as a starting material. google.comgoogle.com This readily available, chiral molecule provides a robust scaffold to introduce the desired methylene (B1212753) group while retaining the essential L-configuration at the alpha-carbon.

The synthesis typically begins with the protection of the nitrogen and carboxyl groups of L-pyroglutamic acid. A key step is the introduction of a methylene group at the 4-position of the pyroglutamate (B8496135) ring. One method to achieve this involves the reaction of the lithium enolate of an N-Boc-protected pyroglutamate ester with Eschenmoser's salt, which serves as a source of the methylene unit. capes.gov.br An alternative approach involves converting the pyroglutamic acid starting material into a 4-enamine derivative, which is then hydrolyzed to a 4-hydroxymethylidene intermediate. google.comgoogle.com This intermediate is subsequently reduced to form the 4-methylene pyroglutamic acid derivative. google.com

Once the 4-methylene pyroglutamate derivative is formed, the final step is the hydrolysis of the lactam ring to yield the linear this compound. google.com This is typically achieved by reacting the protected 4-methylene pyroglutamic acid with a strong base, followed by acidification. google.com

A summary of a representative synthetic route is presented below:

StepDescriptionKey Reagents
1Protection of L-pyroglutamic acidDi-tert-butyl dicarbonate (B1257347) (Boc2O), Dimethylaminopyridine (DMAP), Triethylamine
2Formation of 4-methylene pyroglutamateLithium diisopropylamide (LDA), Eschenmoser's salt
3Hydrolysis of the lactam ringStrong base (e.g., Lithium hydroxide), followed by acid

Strategies for Enantiomeric Purity

Ensuring the final product is almost exclusively the L-enantiomer is a critical aspect of the synthesis, as the D-enantiomer is typically biologically inactive. google.comgoogle.com The primary strategy to achieve high enantiomeric purity is to start with a chiral precursor that already possesses the desired stereochemistry. L-pyroglutamic acid, being derived from the natural amino acid L-glutamic acid, is an ideal starting material for this purpose. google.com

Throughout the synthetic sequence, reaction conditions are carefully chosen to avoid racemization, which is the formation of an equal mixture of both L- and D-enantiomers. The use of stereoselective reactions, where one stereoisomer is formed preferentially over another, is also a key strategy. For instance, diastereoselective alkylation and protonation of chiral Schiff bases have been successfully employed in the synthesis of enantiomerically pure this compound. researchgate.net

The enantiomeric purity of the final product is often verified using analytical techniques such as chiral chromatography, which can separate and quantify the different enantiomers.

Enzymatic Synthesis Approaches for Structural Analogs

Enzymes, as natural catalysts, offer a powerful and highly specific alternative to traditional chemical synthesis for producing structural analogs of this compound. These biocatalytic methods are particularly advantageous for their high stereoselectivity and ability to function under mild reaction conditions.

One prominent enzymatic approach involves the use of aminotransferases, such as aspartate aminotransferase and branched-chain aminotransferase. researchgate.net These enzymes can catalyze the transfer of an amino group to a corresponding α-keto acid precursor, thereby generating the desired L-amino acid analog with high enantiomeric purity. For example, a variety of 4-substituted glutamic acid analogs have been synthesized from the corresponding 2-ketoglutaric acids using these enzymes. researchgate.net

The chemoenzymatic synthesis, which combines chemical and enzymatic steps, has also proven effective. For instance, (3-¹³C)-, (4-¹³C)-, (5-¹³C), (3,4-¹³C₂), and (¹⁵N)-L-glutamic acid have been prepared by converting the corresponding 2-oxoglutaric acids via an enantioselective transamination reaction catalyzed by enzymes. researchgate.net

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. In these compounds, one or more atoms are replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H or D).

The synthesis of isotopically labeled this compound often involves introducing the isotopic label at a specific position in the molecule. This can be achieved by using a labeled starting material or reagent in the synthetic pathway. For example, L-[4-¹³C]glutamic acid has been synthesized from sodium [2-¹³C]acetate. researchgate.net Similarly, deuterium-labeled glutamic acid (D,L-Glutamic-2,4,4-d3 acid) is used as a standard for quantifying glutamic acid and its derivatives by mass spectrometry. lumiprobe.com

These labeled compounds allow researchers to track the uptake, distribution, and transformation of this compound in cells and organisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. isotope.com

Development of Research Probes and Derivatized Forms

To investigate the interactions of this compound with its biological targets, such as receptors and enzymes, researchers often develop specialized research probes and derivatized forms of the molecule.

Fluorescent probes are created by attaching a fluorescent molecule (a fluorophore) to the this compound structure. These probes can be used to visualize the location of the target protein within a cell or tissue using fluorescence microscopy. For example, novel ratiometric fluorescent probes based on dual-emission carbon dots have been developed for the detection of L-glutamic acid. researchgate.net

Other derivatizations may be designed to enhance the binding affinity or selectivity for a particular biological target. This can involve the synthesis of analogs with different substituents at various positions on the glutamic acid backbone. thieme-connect.com For instance, the development of derivatization reagents bearing a chiral 4-imidazolidinone moiety has been used for the analysis of amino acids by liquid chromatography-tandem mass spectrometry. researchgate.net These derivatized forms are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity.

Analytical Techniques for Research and Characterization

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of 4-Methylene-L-glutamic acid, enabling its separation from complex mixtures for accurate measurement. High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of amino acids, including this compound. Given that amino acids often lack a strong chromophore for UV detection, analysis typically involves derivatization or the use of specialized detectors. Reversed-phase (RP) HPLC is a common mode used for amino acid analysis. nih.gov

For a compound like this compound, a typical RP-HPLC method would involve separation on a C18 column. The mobile phase would likely consist of an aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of various amino acids in a sample. helixchrom.com Detection can be achieved through UV-Vis spectroscopy after derivatization, fluorescence detection for higher sensitivity, or mass spectrometry for enhanced selectivity. nih.govhelixchrom.com The retention time of the this compound peak is used for identification, while the peak area is proportional to its concentration, allowing for precise quantification against a calibration curve.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., ODS-Hypersil) Separation based on hydrophobicity.
Mobile Phase A Aqueous Buffer (e.g., 0.1% TFA in water) Controls pH and interacts with polar analytes.
Mobile Phase B Organic Solvent (e.g., Acetonitrile) Elutes more hydrophobic compounds.
Elution Mode Gradient Optimizes separation for complex mixtures.
Flow Rate 0.5 - 1.5 mL/min Influences resolution and analysis time.

| Detection | UV-Vis (post-derivatization), Fluorescence, MS | Quantifies the separated analyte. |

This table represents typical starting conditions for method development for amino acids like this compound and may require optimization.

To enhance the detectability and sensitivity of amino acids like this compound, which lack native fluorescence or strong UV absorbance, derivatization techniques are essential. actascientific.comactascientific.com This process involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable. actascientific.com

Pre-column Derivatization: In this approach, the amino acid is derivatized before injection into the HPLC system. actascientific.com Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines. nih.gov The resulting derivatives are then separated, typically on a reversed-phase column. actascientific.com Pre-column derivatization is widely used due to its potential for high sensitivity and the availability of automated systems. researchgate.net

Post-column Derivatization: This technique involves derivatizing the amino acid after it has been separated on the chromatographic column but before it reaches the detector. actascientific.com A classic reagent for post-column derivatization is ninhydrin, which reacts with amino acids upon heating to produce a deep purple-colored compound (Ruhemann's purple) that can be detected by visible light absorbance around 570 nm. europa.eu While robust and reliable, post-column methods can lead to peak broadening due to the additional volume of the reaction coil. actascientific.com

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. It is particularly well-suited for the comprehensive profiling of amino acids in biological fluids or protein hydrolysates. europa.eu In IEC, the stationary phase consists of a resin with covalently attached charged functional groups.

For amino acid analysis, cation-exchange chromatography is typically used. europa.eu Amino acids are loaded onto the column at a low pH, where they are protonated and carry a net positive charge, allowing them to bind to the negatively charged resin. Separation is achieved by eluting the bound amino acids with buffers of increasing pH and/or ionic strength. nih.gov As the pH increases, the amino acids gradually lose their positive charge, eluting from the column in a predictable order. This compound, being an acidic amino acid, would elute relatively early in the chromatogram compared to neutral or basic amino acids. This method provides excellent resolution and is a standard for amino acid analysis. europa.eunih.gov

Spectroscopic Characterization Techniques

While chromatography excels at separation and quantification, spectroscopy is indispensable for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule based on their chemical environment (chemical shift). For this compound, the ¹H NMR spectrum would show distinct signals for the alpha-proton (α-H), the protons on the beta-carbon (β-CH₂), and the two non-equivalent protons of the terminal methylene (B1212753) group (=CH₂). The splitting pattern (multiplicity) of these signals, caused by spin-spin coupling, reveals which protons are adjacent to each other, helping to piece together the molecular fragments. wpmucdn.com

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the number of different carbon environments. The spectrum of this compound would display signals for the two carboxyl carbons, the alpha- and beta-carbons, the quaternary vinylic carbon, and the methylene carbon. iupac.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. wpmucdn.com

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the -CH-CH₂- fragment. wpmucdn.com

HSQC correlates each proton signal with the carbon signal to which it is directly attached. wpmucdn.com

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different spin systems and confirming the position of the methylene group and carboxyl groups. wpmucdn.com

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the complete structure of this compound.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its elemental composition and structure. acs.org

For this compound (C₆H₉NO₄), high-resolution mass spectrometry (HRMS) can determine its molecular weight with high accuracy, confirming the molecular formula. nih.gov The expected monoisotopic mass is 159.0532 Da. nih.gov The detection of an ion corresponding to this m/z value (e.g., [M+H]⁺ at 159.0532 + 1.0078 = 160.0610) provides strong evidence for the presence of the compound.

MS is also a valuable tool for assessing the purity of a sample. The mass spectrum will show a prominent peak for the target compound, while impurities will appear as additional peaks at different m/z values. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for both quantification and confirmation. helixchrom.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, creating a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the compound's identity. acs.org It is important to note that glutamic acid and related compounds can sometimes undergo in-source cyclization to form pyroglutamic acid, which may be observed in the mass spectrum. researchgate.net

Table 2: Summary of Compound Names

Compound Name
This compound
Acetonitrile
Methanol
o-phthalaldehyde (OPA)
9-fluorenylmethyl chloroformate (FMOC)
Ninhydrin

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, such as this compound. This method relies on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum reveals the functional groups present.

The structure of this compound contains several key functional groups: two carboxylic acid groups (-COOH), a primary amine group (-NH₂), and a methylene (alkene) group (C=CH₂). Each of these groups produces distinct absorption bands in an IR spectrum. libretexts.orgopenstax.org

The carboxylic acid groups are identifiable by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which often overlaps with other absorptions. libretexts.org Additionally, a sharp and intense C=O (carbonyl) stretching absorption is expected around 1760-1690 cm⁻¹. libretexts.org The primary amine group exhibits N-H stretching vibrations, which typically appear as one or two bands in the 3500-3300 cm⁻¹ region. openstax.org The alkene functional group is characterized by a C=C stretching absorption around 1680-1640 cm⁻¹ and a vinylic =C-H stretch from 3100-3000 cm⁻¹. libretexts.org The molecule also contains alkane C-H bonds, which show strong absorptions from 2960-2850 cm⁻¹. openstax.org

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
C=O Stretch 1760 - 1690 Strong
Amine N-H Stretch 3500 - 3300 Medium
Alkene =C-H Stretch 3100 - 3000 Medium
C=C Stretch 1680 - 1640 Medium, Variable
Alkane C-H Stretch 2960 - 2850 Strong

Advanced Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts are critical for metabolic and pharmacokinetic studies. Advanced analytical techniques, primarily based on chromatography coupled with mass spectrometry, are employed for this purpose due to their high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant separation techniques. nih.gov These methods separate the analyte of interest from other components in the biological sample. For amino acids, which are often polar, reversed-phase chromatography is commonly used, sometimes requiring pre-column derivatization to enhance retention and detection. nih.govresearchgate.net Derivatization agents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) react with the primary amine group to form a derivative that is more easily separated and detected. nih.govnih.gov

Detection is often achieved using tandem mass spectrometry (MS/MS), a highly sensitive and specific technique. researchgate.net In LC-MS/MS, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by their mass-to-charge ratio. acs.org A specific precursor ion for the derivatized this compound is selected and fragmented, and a specific product ion is then monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent specificity, minimizing interference from the complex biological matrix. acs.org

A significant challenge in the analysis of glutamic acid and its derivatives is the potential for matrix effects, where endogenous substances in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov Sample preparation is therefore crucial and often involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances. mdpi.com The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is the most effective way to correct for matrix effects and variations in sample processing. acs.org

Methodological Validation for Research Accuracy and Precision

To ensure that an analytical method provides reliable and accurate data, it must be thoroughly validated. nih.govspringernature.com Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. scirp.org This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable. researchgate.net

Accuracy : Accuracy measures the closeness of the mean test results obtained by the method to the true value. scirp.org It is often determined by analyzing samples with known concentrations (spiked matrix samples) and calculating the percent recovery. nih.gov Acceptable recovery is typically within 85-115% for complex biological analyses.

Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time. scirp.org

Intermediate Precision (Inter-assay precision) : Precision within-laboratory variations, such as different days, different analysts, or different equipment. scirp.org An RSD of less than 15% is generally required.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Typical Acceptance Criteria for Methodological Validation

Validation Parameter Common Acceptance Criterion
Linearity Correlation Coefficient (r²) ≥ 0.99
Accuracy 85% - 115% Recovery (for complex matrices)
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%
Specificity No significant interference at the analyte's retention time

By rigorously validating the analytical methods, researchers can ensure the accuracy, precision, and reliability of the data generated in studies involving this compound.

Emerging Research Directions and Future Perspectives

Elucidation of Novel Biological Roles and Signaling Pathways

While the full scope of 4-Methylene-L-glutamic acid's biological roles is still being uncovered, its structural similarity to L-glutamic acid suggests potential involvement in neurological processes. wikipedia.org L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org Future research is likely to focus on whether this compound can interact with glutamate (B1630785) receptors, transporters, or enzymes involved in glutamate metabolism, thereby modulating neuronal signaling. mdpi.com Its presence in diverse organisms hints at roles beyond neurotransmission, possibly in defense mechanisms or as a metabolic intermediate. nih.govwikipedia.org Investigating the specific signaling pathways affected by this compound could reveal novel therapeutic targets for neurological disorders or other diseases.

Discovery of Additional Enzymatic Transformations and Regulatory Mechanisms

The metabolism of this compound is an area ripe for discovery. In peanut leaves (Arachis hypogaea), the enzyme 4-methyleneglutaminase catalyzes the conversion of 4-methylene-L-glutamine to this compound and ammonia (B1221849). wikipedia.org This enzyme is part of the C5-branched dibasic acid metabolism pathway. wikipedia.org Further research is needed to identify other enzymes that synthesize or degrade this compound in various organisms. Understanding the regulatory mechanisms that control the expression and activity of these enzymes will be crucial. For instance, studies on related glutamate metabolic pathways in yeast have revealed complex regulation by different carbon sources, indicating that the production of such amino acids is tightly controlled by the cell's metabolic state. ymdb.ca Discovering the upstream and downstream components of its metabolic network could unveil new biochemical pathways and regulatory circuits.

Development of Innovative Analytical Tools for In Situ Studies

To fully understand the biological roles of this compound, the development of advanced analytical tools for its detection and quantification in living systems is essential. Current methods for analyzing amino acids like glutamic acid often involve high-performance liquid chromatography (HPLC) coupled with techniques like mass spectrometry (MS) or fluorescence detection after derivatization. europa.euacs.org However, these methods typically require sample homogenization, which prevents the study of the compound's dynamic changes in real-time within a specific cellular or tissue location.

Future research will likely focus on creating novel probes and sensors for in situ analysis. This could involve developing fluorogenic substrates that produce a fluorescent signal upon enzymatic cleavage specific to this compound metabolism. fishersci.com Another promising avenue is the use of surface-enhanced Raman spectroscopy (SERS), which can provide highly sensitive and specific detection of molecules, as has been demonstrated for glutamic acid on silver and gold nanoparticles. irb.hr Such tools would enable researchers to visualize the spatial and temporal distribution of this compound, providing critical insights into its localized functions.

Applications as a Biochemical Tool in Systems Biology Research

The unique structure of this compound makes it a valuable tool for probing biological systems. In systems biology, which aims to understand the complex interactions within a biological system, specific molecules can be used to perturb the system and observe the resulting changes. This compound and its analogs can be used as selective probes for specific receptors or enzymes. For example, stereoisomers of the related compound 4-methylglutamic acid have been used as selective probes for kainate receptors, a subtype of glutamate receptors. acs.orgnih.gov

By introducing this compound into a cellular or organismal model, researchers can study its effects on metabolic fluxes, gene expression, and protein-protein interactions. This can help to map its network of influence and identify its points of interaction within the cell's machinery. Its application as a biochemical probe will be instrumental in dissecting the complex networks that govern cellular function.

Comparative Studies with Other Non-Proteinogenic Amino Acids and Derivatives

Comparing this compound with other non-proteinogenic amino acids (NPAAs) can provide valuable context for its biological significance. NPAAs are amino acids not encoded in the genetic code and have diverse roles, from metabolic intermediates to components of toxins. wikipedia.orgwikipedia.org For instance, β-N-methylamino-L-alanine (BMAA), another NPAA, is a neurotoxin implicated in neurodegenerative diseases due to its structural similarity to glutamate. researchgate.net

Systematic comparisons of the structure-activity relationships, metabolic pathways, and physiological effects of this compound with other NPAAs like BMAA, N-methyl-L-glutamic acid, or various synthetic glutamate analogs will be highly informative. hmdb.canih.gov These studies can help to elucidate common principles of NPAA function and toxicity, as well as highlight the unique features of this compound. Such comparative analyses are crucial for understanding the broader landscape of amino acid diversity and function in biology.

Computational Modeling and Simulation of Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools in biochemistry. mdpi.com These techniques can be used to model the interactions of this compound with proteins at an atomic level. By simulating the binding of this compound to potential targets like glutamate receptors or enzymes, researchers can predict binding affinities and identify key interacting residues. plos.org

MD simulations can provide insights into how the methylene (B1212753) group affects the molecule's conformation and binding properties compared to L-glutamic acid. acs.org This can guide the rational design of experiments and the development of new molecules with specific biological activities. Computational studies can also help in interpreting experimental data and formulating new hypotheses about the compound's mechanism of action. For example, modeling can help predict how it might alter the structure and dynamics of a target protein upon binding. mdpi.com

Table 1: Computational Approaches in this compound Research
Computational MethodApplicationPotential Insights
Molecular DockingPredicting the binding pose and affinity of this compound to target proteins (e.g., glutamate receptors, enzymes).Identification of potential biological targets and key binding site residues.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of this compound in complex with a target protein over time.Understanding the stability of the binding, conformational changes in the protein, and the role of solvent molecules.
Quantum Mechanics (QM) CalculationsCalculating the electronic properties and reactivity of this compound.Insights into its chemical reactivity and potential for enzymatic transformation.
Homology ModelingBuilding a 3D model of a target protein for which no experimental structure is available.Enabling docking and MD simulations when experimental structures are lacking.

Biotechnological Production for Research Purposes (Non-Commercial Scale)

To facilitate research on this compound, reliable methods for its production on a research scale are necessary. While chemical synthesis routes have been developed, biotechnological production offers a potentially more sustainable and stereospecific alternative. researchgate.netthieme-connect.comgoogle.com This typically involves using microorganisms, such as genetically engineered strains of Corynebacterium glutamicum or Escherichia coli, which are widely used for the industrial production of other amino acids like L-glutamic acid and L-lysine. researchgate.netresearchgate.netbepls.com

Research in this area would focus on identifying or engineering the necessary biosynthetic pathways in a suitable microbial host. This could involve introducing the gene for an enzyme like 4-methyleneglutaminase or designing novel pathways. wikipedia.org Optimizing fermentation conditions (e.g., nutrient composition, pH, temperature) would be key to maximizing yield and purity for research supply. bepls.com The development of efficient, small-scale biotechnological production methods will be crucial for making this compound more accessible to the scientific community for further investigation.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 4-Methylene-L-glutamic acid with high purity in laboratory settings?

  • Synthesis typically involves modifying L-glutamic acid through targeted chemical reactions, such as introducing a methylene group via condensation or enzymatic pathways. For purification, techniques like recrystallization or chromatography are critical. Researchers should monitor reaction conditions (e.g., pH, temperature) and validate purity using nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC). Stability assessments under varying storage conditions (e.g., temperature, humidity) are also essential to ensure compound integrity .

Q. How can researchers accurately quantify this compound in complex biological matrices such as fungal cultures?

  • Sample preparation involves homogenization followed by extraction with aqueous solvents (e.g., distilled water) and acidification to precipitate interfering proteins. Analytical methods like UV spectroscopy or enzymatic assays (e.g., glutamate dehydrogenase-coupled assays) can be adapted for quantification. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) provide higher specificity, particularly in distinguishing this compound from structurally similar metabolites .

Advanced Research Questions

Q. What experimental strategies are effective for studying polymorphic transformations of this compound?

  • Polymorphic transitions (e.g., metastable to stable forms) can be investigated using in situ monitoring tools like focused beam reflectance measurement (FBRM) for real-time particle size analysis and Raman spectroscopy for polymorph identification. Population balance models integrate dissolution kinetics of the metastable phase and nucleation/growth rates of the stable phase. Temperature-controlled batch experiments are critical, as transformation rates often depend on activation energies of growth kinetics .

Q. How does this compound influence fungal secondary metabolite production during nanoparticle synthesis?

  • In fungal systems, this compound may act as a precursor or modulator in secondary metabolite pathways. Researchers should design co-culture experiments or supplement growth media with the compound, followed by metabolomic profiling (e.g., LC-MS or GC-MS) to track metabolite shifts. Physiological assays, such as oxidative stress response measurements, can clarify its role in enhancing nanoparticle synthesis efficiency .

Q. Which in situ analytical techniques are most suitable for monitoring dynamic crystallization processes of this compound?

  • Combined use of particle vision and measurement (PVM) for morphological tracking, attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy for liquid-phase concentration profiles, and Raman spectroscopy for polymorph identification provides comprehensive insights. Data from these tools can be integrated into kinetic models to predict nucleation rates and crystal growth mechanisms under varying solvent conditions .

Methodological Considerations and Data Contradictions

  • Polymorphic Stability : Evidence suggests that additive-mediated conformational mimicry (e.g., using tailored inhibitors) can stabilize metastable polymorphs, but this approach requires empirical optimization due to solvent- and temperature-dependent effects .
  • Quantitative Discrepancies : Enzymatic assays for L-glutamic acid derivatives may yield false positives due to cross-reactivity; thus, orthogonal validation via LC-MS is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.